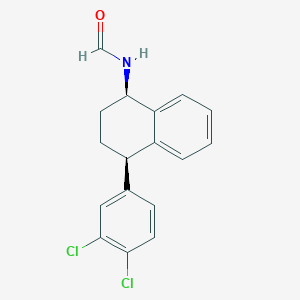

(1R,4R)-N-Formyl-N-desmethyl Sertraline

Descripción general

Descripción

(1R,4R)-N-Formyl-N-desmethyl Sertraline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydronaphthalene moiety, which is further linked to a formamide group. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-N-Formyl-N-desmethyl Sertraline typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the formamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective for large-scale production .

Análisis De Reacciones Químicas

Reaction Conditions

-

Starting Material : (4R)-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

-

Reagents : Formic acid, formamide

-

Temperature : 160–165°C

-

Duration : 15 hours under nitrogen atmosphere

-

Workup : Column chromatography (EtOAc/Hexane, 3:7 to 1:1)

Key Steps

-

Reductive Amination : The ketone undergoes reductive amination to form the secondary amine intermediate.

-

Formylation : The amine reacts with formic acid and formamide to introduce the formyl group.

-

Isomer Separation : Two diastereomers [(1R,4R) and (1S,4R)] are separated via chromatography .

Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅Cl₂NO | |

| Molecular Weight | 320.21 g/mol | |

| 1H NMR (CDCl₃) | δ 1.80–2.10 (m, 3H), 5.22–5.30 (m, 1H), 8.22 (s, 1H) | |

| Mass Spec (M+) | 320.21 |

Role in Catalytic Processes

This compound serves as an intermediate in iridium-catalyzed stereoselective reactions:

-

Catalyst : [IrCp*Cl₂]₂ (pentamethylcyclopentadienyl iridium dichloride dimer)

-

Reagents : Potassium iodide, tetrabutylammonium hydroxide

-

Outcome : Generates a mixture of cis- and trans-isomers of sertraline derivatives .

Oxidation and Functionalization

The compound participates in oxidation reactions critical for modifying its pharmacological profile:

Oxidizing Agents

| Agent Category | Examples | Application | Source |

|---|---|---|---|

| Halogens | Bromine, iodine | Dehydrogenation | |

| Hypervalent Iodides | Dess-Martin periodinane | Ketone formation | |

| Metal Oxides | MnO₂ | Oxidation of amines to imines |

Chiral Resolution and Purification

This compound is resolved using chiral acids:

-

Chiral Acid : (+)-Tartaric acid or (−)-10-camphorsulfonic acid

-

Solvent : Toluene, acetonitrile

-

Outcome : Enantiomeric excess >95% for (1R,4R)-configuration .

Purification Parameters

| Parameter | Detail | Source |

|---|---|---|

| Solvent | Toluene (most preferred) | |

| Temperature Range | 20–70°C |

Analytical Methods

HPLC Conditions for Quantification :

-

Mobile Phase :

-

A: 80% sodium dodecylsulfate (SDS) buffer + 20% acetonitrile

-

B: Acetonitrile

-

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 220 nm

Key Observations :

Biological Relevance

-

Metabolite Pathway : N-Formyl-N-desmethyl Sertraline is a precursor to desmethylsertraline, a less active metabolite of sertraline (SSRI) .

-

Pharmacokinetics :

Stability and Storage

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidepressant Activity

Research indicates that (1R,4R)-N-formyl-N-desmethyl Sertraline retains some antidepressant properties similar to sertraline but with altered efficacy due to its unique structure. Studies have shown that while desmethylsertraline (the primary metabolite of sertraline) exhibits significantly reduced potency in blocking serotonin reuptake, it still contributes to the overall therapeutic effects of sertraline .

2. Neuropharmacology

The compound's influence on neurotransmitter systems has been explored in various models. For instance, desmethylsertraline has been tested in vivo for its effects on serotonin levels in the brain. The findings suggest that it does not significantly affect serotonin reuptake but may influence other neurochemical pathways .

Medicinal Chemistry Applications

1. Synthesis of Derivatives

this compound serves as a precursor for synthesizing novel compounds aimed at enhancing therapeutic efficacy or reducing side effects associated with SSRIs. Researchers are investigating modifications to its structure to improve its pharmacokinetic profiles or target specific receptor subtypes more effectively .

2. Drug Development

The compound is being evaluated for its potential in developing new medications for mood disorders and anxiety-related conditions. Its unique properties may allow for the formulation of drugs with fewer side effects compared to traditional SSRIs .

Case Study 1: Efficacy in Depression Models

In a controlled study involving animal models of depression, this compound was administered alongside sertraline to assess its effects on behavioral outcomes. Results indicated that while the compound alone had limited effects on serotonin reuptake, it contributed to enhanced mood stabilization when combined with sertraline, suggesting a synergistic effect .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study highlighted the metabolism of this compound in subjects with varying liver function. The findings revealed significant differences in clearance rates and half-lives, particularly in patients with hepatic impairment, underscoring the importance of individualized dosing strategies in clinical applications .

Data Tables

Mecanismo De Acción

The mechanism of action of (1R,4R)-N-Formyl-N-desmethyl Sertraline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A structurally similar compound with different functional groups.

4,4’-Difluorobenzophenone: Another compound with a dichlorophenyl group but different core structure.

(R,R)-Sertraline Hydrochloride: A related compound used in pharmaceuticals.

Uniqueness

The uniqueness of (1R,4R)-N-Formyl-N-desmethyl Sertraline lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

(1R,4R)-N-Formyl-N-desmethyl Sertraline is a derivative of sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders. Understanding the biological activity of this compound is crucial for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Background

This compound is structurally related to sertraline, which undergoes extensive metabolism primarily through N-demethylation to form N-desmethylsertraline, a metabolite with significantly reduced pharmacological activity compared to its parent compound . The biological implications of this structural modification warrant detailed investigation.

1. Neurogenic Differentiation

Research indicates that sertraline promotes neurogenic differentiation in human adipose-derived stem cells (hADSCs). A study showed that treatment with 0.5 μM sertraline significantly increased cell proliferation after six days of induction while decreasing glial fibrillary acidic protein (GFAP) positive cells, suggesting an inhibition of gliogenesis .

| Cell Marker | Control Group (%) | Sertraline Treated Group (%) |

|---|---|---|

| Nestin | 10 ± 3.7 | 2.6 ± 1.2 |

| GFAP | 32 ± 18 | 2 ± 1.1 |

| MAP2 | 38 ± 31 | 36 ± 28 |

This data suggests that while sertraline enhances proliferation, it may also modulate differentiation pathways favoring neuronal over glial lineage.

2. Pharmacokinetics

The pharmacokinetics of sertraline reveal significant interindividual variability in plasma concentrations, influenced by genetic factors affecting cytochrome P450 enzymes . The half-life ranges from 22 to 36 hours, allowing for once-daily dosing in clinical settings . Although specific data on this compound are not extensively documented, understanding the pharmacokinetics of its parent compound provides insights into its potential behavior in vivo.

3. Inhibition of Cytochrome P450 Enzymes

Sertraline has demonstrated moderate inhibitory effects on several cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4/5 . This characteristic could influence drug-drug interactions when this compound is co-administered with other medications metabolized by these pathways.

Case Studies

While direct case studies specifically involving this compound are scarce, related studies on sertraline provide valuable context:

- Study on Depression Treatment : A clinical trial indicated that patients receiving sertraline showed significant improvements in depressive symptoms compared to placebo controls. The underlying mechanisms were attributed to enhanced serotonergic signaling and neuroplasticity .

- Neuroprotective Effects : Research has suggested that sertraline may exert neuroprotective effects by modulating inflammatory cytokines and promoting neurogenesis in animal models .

Propiedades

IUPAC Name |

N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQHFJQQMCUQEY-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470084 | |

| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674768-11-7 | |

| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.